
Esculentoside N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Esculentoside N is a natural compound found in various plants, including the roots of Platycodon grandiflorus, a traditional Chinese medicinal herb. It has gained significant attention in recent years due to its potential therapeutic properties. Esculentoside N has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidative properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of Esculentoside N is not fully understood, but it is believed to work by modulating various signaling pathways in the body. For example, Esculentoside N has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses. Additionally, Esculentoside N has been shown to activate the Nrf2 signaling pathway, which is involved in antioxidant and detoxification processes.
Effets Biochimiques Et Physiologiques
Esculentoside N has been shown to have various biochemical and physiological effects on the body. For example, it has been shown to reduce the production of reactive oxygen species (ROS), which can cause cellular damage and contribute to the development of various diseases. Additionally, Esculentoside N has been shown to reduce the production of pro-inflammatory cytokines, which can help alleviate inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Esculentoside N in lab experiments is that it is a natural compound, which can be extracted from plant sources. This makes it more readily available and potentially less expensive than synthetic compounds. Additionally, Esculentoside N has been shown to have low toxicity, which makes it a safer option for lab experiments. However, one limitation of using Esculentoside N is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Esculentoside N. One area of interest is its potential use in the treatment of cancer. Studies have shown that Esculentoside N has anti-tumor properties, and further research is needed to explore its potential as a cancer therapy. Additionally, Esculentoside N has been shown to have anti-inflammatory and antioxidant properties, which may make it a useful tool in the treatment of various inflammatory and oxidative stress-related diseases. Further research is also needed to explore the mechanism of action of Esculentoside N and to identify potential drug targets.
Méthodes De Synthèse
Esculentoside N can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The most common method of extraction involves the use of solvents such as methanol, ethanol, and water to extract the compound from plant sources. Chemical synthesis involves the use of various reagents and catalysts to produce the compound in a laboratory setting.
Applications De Recherche Scientifique
Esculentoside N has been the subject of numerous scientific studies, which have explored its potential therapeutic applications. One study found that Esculentoside N has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Another study demonstrated that Esculentoside N has anti-tumor properties by inhibiting the growth and proliferation of cancer cells. Additionally, Esculentoside N has been shown to possess antioxidant properties, which can help protect against oxidative stress and cellular damage.
Propriétés
Numéro CAS |
141890-69-9 |
|---|---|
Nom du produit |
Esculentoside N |
Formule moléculaire |
C54H86O26 |
Poids moléculaire |
1151.2 g/mol |
Nom IUPAC |
2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-11-hydroxy-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |
InChI |
InChI=1S/C54H86O26/c1-49(47(70)72-6)11-13-54(48(71)80-45-39(69)36(66)33(63)27(18-56)75-45)14-12-52(4)22(23(54)15-49)7-8-30-50(2)16-24(59)42(51(3,21-58)29(50)9-10-53(30,52)5)79-46-41(78-43-37(67)31(61)25(60)20-73-43)40(34(64)28(19-57)76-46)77-44-38(68)35(65)32(62)26(17-55)74-44/h7,23-46,55-69H,8-21H2,1-6H3/t23-,24+,25-,26-,27-,28-,29?,30-,31+,32-,33-,34-,35+,36+,37-,38-,39-,40+,41-,42+,43+,44+,45+,46+,49-,50+,51+,52-,53-,54+/m1/s1 |
Clé InChI |
WVJDSQFWFCCTAH-BKWLPVKJSA-N |
SMILES isomérique |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C(=O)OC |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C(=O)OC |
Synonymes |
3-O-(glucopyranosyl(1-4)-xylopyranosyl(1-4)-glucopyranosyl)-28-O-glucopyranosylphytolaccagenin esculentoside N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)
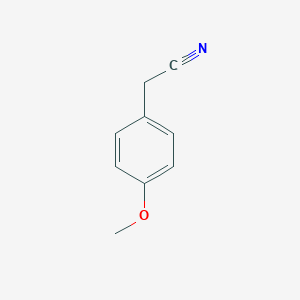
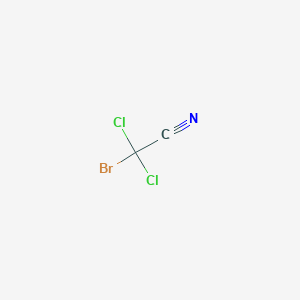
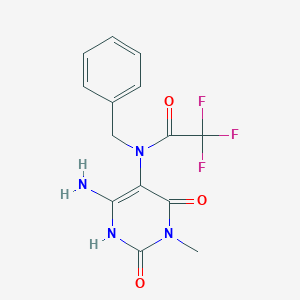
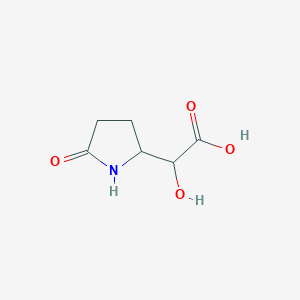

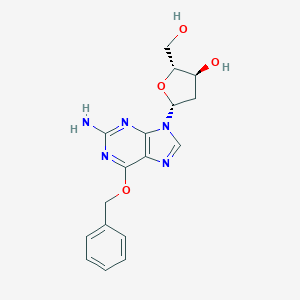
![[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B141501.png)
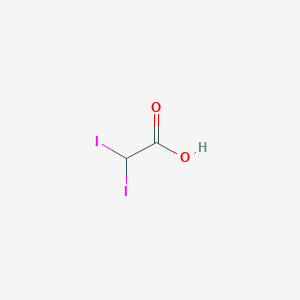
![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)
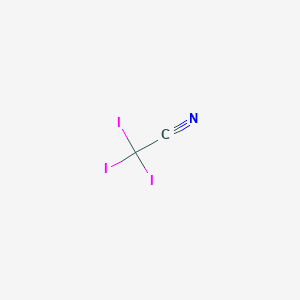
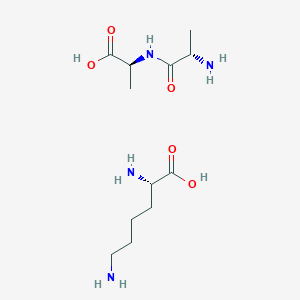
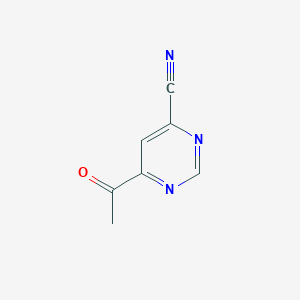
![Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B141526.png)